molecular formula C19H25F3N2O6 B12425506 (E)-Fluvoxamine-d4 (maleate)

(E)-Fluvoxamine-d4 (maleate)

Cat. No.: B12425506
M. Wt: 438.4 g/mol
InChI Key: LFMYNZPAVPMEGP-OGLKRVKQSA-N
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Description

(E)-Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. The deuterated version is labeled with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic properties of the compound. The maleate form refers to the salt formed with maleic acid, which can improve the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Fluvoxamine-d4 (maleate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the oxime ether: This involves the reaction of a deuterated aralkyl ketone with hydroxylamine to form the oxime.

    Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Formation of the maleate salt: The final step involves the reaction of the amine with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of (E)-Fluvoxamine-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction temperature and pressure: Controlled to ensure optimal reaction rates.

    Purification steps: Including crystallization and filtration to obtain high-purity product.

    Quality control: Ensuring the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(E)-Fluvoxamine-d4 (maleate) undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various metabolites.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is commonly used for the reduction of oximes.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation products: Include various hydroxylated metabolites.

    Reduction products: Primarily the corresponding amine.

    Substitution products: Depend on the specific substituents introduced.

Scientific Research Applications

(E)-Fluvoxamine-d4 (maleate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of fluvoxamine.

    Biology: Employed in studies investigating the biological effects of SSRIs on serotonin reuptake and receptor binding.

    Medicine: Used in clinical research to evaluate the efficacy and safety of fluvoxamine in treating psychiatric disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(E)-Fluvoxamine-d4 (maleate) exerts its effects primarily by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects. Key molecular targets and pathways involved include:

    Serotonin transporter (SERT): Inhibition of SERT increases serotonin levels.

    Sigma-1 receptor: Agonism at this receptor modulates inflammatory responses and neuroprotection.

Comparison with Similar Compounds

(E)-Fluvoxamine-d4 (maleate) can be compared with other SSRIs and deuterated compounds:

    Fluvoxamine: The non-deuterated form, which has similar pharmacological effects but may differ in pharmacokinetics.

    Other SSRIs: Such as sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different receptor binding profiles and side effects.

    Deuterated compounds: Deuterated versions of other drugs, which often exhibit improved metabolic stability and reduced side effects.

Properties

Molecular Formula

C19H25F3N2O6

Molecular Weight

438.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2;

InChI Key

LFMYNZPAVPMEGP-OGLKRVKQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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